2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Overview
Description
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a suitable phenyl precursor using reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a catalyst . The resulting trifluoromethoxyphenyl compound is then subjected to formylation reactions to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of more stable and less hazardous trifluoromethoxylation reagents has facilitated the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: 2-(3-(Trifluoromethoxy)phenyl)acetic acid.
Reduction: 2-(3-(Trifluoromethoxy)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(3-Methoxyphenyl)acetaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The trifluoromethoxy group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design and materials science .
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGPRADDZTDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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